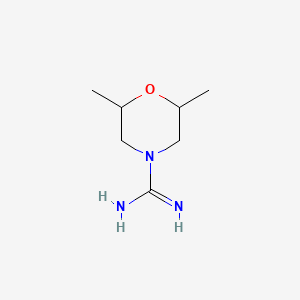

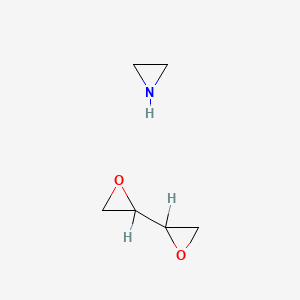

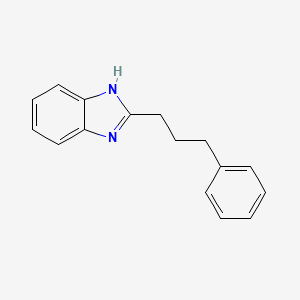

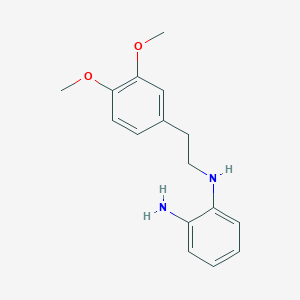

Aziridine;2-(oxiran-2-yl)oxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aziridine;2-(oxiran-2-yl)oxirane, commonly known as polyethylene, is a versatile synthetic resin made from the polymerization of ethylene. It is a member of the polyolefin family and is the most widely used plastic globally. Polyethylene is utilized in various products, ranging from clear food wrap and shopping bags to detergent bottles and automobile fuel tanks .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Polyethylene is synthesized through the polymerization of ethylene gas. The process involves passing ethylene gas through a catalyst at high temperatures. The polymer chains grow by linking together to form long, repeating chains . There are several methods for polyethylene synthesis, including:

High-Pressure Polymerization: This method involves polymerizing ethylene at very high pressures (up to 3000 atmospheres) and temperatures (up to 300°C). This process produces low-density polyethylene (LDPE).

Ziegler-Natta Polymerization: This method uses catalysts such as titanium chloride and triethylaluminum at lower pressures and temperatures to produce high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE).

Industrial Production Methods

Industrial production of polyethylene typically involves large-scale polymerization reactors where ethylene gas is polymerized using catalysts. The process can be continuous or batch, depending on the desired product and production scale. The polymer is then extruded, pelletized, and further processed into various forms .

Analyse Chemischer Reaktionen

Types of Reactions

Polyethylene undergoes several types of chemical reactions, including:

Oxidation: Polyethylene can be oxidized to form various oxidation products, such as alcohols, ketones, and carboxylic acids.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Halogenation, such as chlorination and bromination, can occur, leading to the formation of halogenated polyethylene.

Common Reagents and Conditions

Oxidation: Typically involves oxygen or ozone in the presence of catalysts.

Reduction: Requires reducing agents like hydrogen gas in the presence of metal catalysts.

Substitution: Halogenation reactions use halogen gases or halogen-containing compounds.

Major Products

Oxidation: Produces alcohols, ketones, and carboxylic acids.

Reduction: Produces reduced forms of polyethylene.

Substitution: Produces halogenated polyethylene.

Wissenschaftliche Forschungsanwendungen

Polyethylene has numerous applications in scientific research, including:

Chemistry: Used as a base material for creating various chemical compounds and composites.

Biology: Utilized in the production of laboratory equipment, such as petri dishes and pipettes.

Medicine: Used in medical devices, prosthetics, and drug delivery systems.

Industry: Employed in packaging, construction materials, and automotive components

Wirkmechanismus

Polyethylene exerts its effects primarily through its physical properties. It is chemically inert, hydrophobic, and has a high molecular weight, which contributes to its stability and durability. The polymer chains form a dense, interlinked network that provides strength and flexibility .

Vergleich Mit ähnlichen Verbindungen

Polyethylene is often compared with other polyolefins, such as polypropylene. While both are used in similar applications, they have distinct differences:

Polypropylene: Has a higher melting point and is more chemically resistant, making it suitable for harsher environments

Polyvinyl Chloride (PVC): More rigid and less flexible than polyethylene, used in construction and piping.

Similar Compounds

- Polypropylene

- Polyvinyl Chloride (PVC)

- Polystyrene

- Polyethylene Terephthalate (PET)

Polyethylene’s unique combination of properties, such as flexibility, chemical resistance, and ease of processing, makes it a highly versatile material in various fields.

Eigenschaften

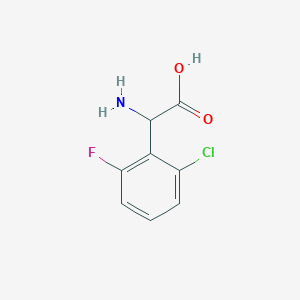

Molekularformel |

C6H11NO2 |

|---|---|

Molekulargewicht |

129.16 g/mol |

IUPAC-Name |

aziridine;2-(oxiran-2-yl)oxirane |

InChI |

InChI=1S/C4H6O2.C2H5N/c1-3(5-1)4-2-6-4;1-2-3-1/h3-4H,1-2H2;3H,1-2H2 |

InChI-Schlüssel |

VCFQWUGRKGRPPY-UHFFFAOYSA-N |

SMILES |

C1CN1.C1C(O1)C2CO2 |

Kanonische SMILES |

C1CN1.C1C(O1)C2CO2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B1636903.png)

![3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1636928.png)